molecular formula C10H10F2O3 B13316321 2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid

2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid

Cat. No.: B13316321
M. Wt: 216.18 g/mol
InChI Key: ICRKBWOPPZYHAW-UHFFFAOYSA-N
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Description

2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Difluoro-2-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-(3,6-difluoro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O3/c1-5(10(13)14)8-6(11)3-4-7(12)9(8)15-2/h3-5H,1-2H3,(H,13,14)

InChI Key

ICRKBWOPPZYHAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1OC)F)F)C(=O)O

Origin of Product

United States

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